molecular formula C18H18N2O B2749292 N-[2-(1H-indol-3-yl)ethyl]-3-methylbenzamide CAS No. 881487-84-9

N-[2-(1H-indol-3-yl)ethyl]-3-methylbenzamide

Cat. No.: B2749292
CAS No.: 881487-84-9
M. Wt: 278.355
InChI Key: FWVQMHXNUFHXIL-UHFFFAOYSA-N
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Description

“N-[2-(1H-indol-3-yl)ethyl]-3-methylbenzamide” is a compound that has been synthesized in various studies . It is a derivative of tryptamine, a biogenic amine that naturally occurs in plants, animals, and microorganisms . Tryptamine derivatives play a fundamental role in the human body, being involved in the regulation and modulation of multiple processes within the central nervous system .


Synthesis Analysis

The compound was obtained in high yield in the reaction between tryptamine and naproxen . An easy synthetic procedure for amide synthesis is the DCC-mediated (N, N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . DCC is commonly used for the preparation of esters, amides, or anhydrides .


Molecular Structure Analysis

The newly synthesized compound was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .


Chemical Reactions Analysis

The compound was prepared by reaction between tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide as a “dehydrating” reagent . DCC reacts with the carboxyl group of ibuprofen to produce an activated acylating agent that reacts with the amino group of the other molecule to form an amide bond .


Physical and Chemical Properties Analysis

The compound is a white solid with a melting point of 114–115 °C . Its molecular formula is C13H14N2O and it has a molecular weight of 214.269 .

Scientific Research Applications

  • Cancer Research :

    • 3-Aminobenzamide, a related compound, has been studied for its effects on the toxicity and transformation induced by ethyl methanesulfonate and methylcholanthrene in cells. This study highlights the role of poly ADP-ribosyl synthetase in DNA repair and chemical induction of transformation in vitro (Lubet et al., 1984).
  • Toxicology and Repellency :

    • Behavioral and toxicological responses of Rhodnius prolixus to DEET and IR3535, both containing the benzamide structure, were investigated to understand their effects as insect repellents (Alzogaray, 2015).
    • Another study on DEET (N,N-Diethyl-3-methylbenzamide) showed its inhibitory action on cholinesterase activity in insect and mammalian nervous systems, raising questions about its safety, especially when used with other chemicals (Corbel et al., 2009).
  • Antiallergic Agents :

    • Research on N-(pyridin-4-yl)-(indol-3-yl)alkylamides, structurally related to the compound , showed potential as novel antiallergic compounds. Specific amides demonstrated significant potency in inhibiting histamine release and IL-4 production (Menciu et al., 1999).
  • Pharmacology :

    • A study on 3-[[[2-(3,4-dimethoxyphenyl)ethyl] carbamoyl]methyl]-amino-N-methylbenzamide explored its antiulcer effects, demonstrating its efficacy in various types of experimental gastric and duodenal ulcers in rats (Asano et al., 1990).
  • Antimicrobial Activity :

    • The synthesis and antimicrobial activity of novel indole-based benzamide derivatives were evaluated. These compounds, including N-(1H-indol-7-yl)-2-methylbenzamide, displayed significant antibacterial and antifungal activity (Gumus et al., 2017).
  • Chemical Synthesis and Characterization :

    • Research into the synthesis and characterization of novel aromatic polyimides included the development of new diamines, such as 4,4-(aminopheyloxy) phenyl-4-aminobenzamide, for potential applications in various industrial processes (Butt et al., 2005).
  • Antiproliferative and Antimetastatic Activities :

    • A study on β-carboline-based N-heterocyclic carbenes, including derivatives with benzamide structures, investigated their antiproliferative and antimetastatic activities against human breast cancer cells, demonstrating significant potential in cancer treatment (Dighe et al., 2015).

Future Directions

The compound, due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen, is of great interest for future research . It could potentially be used to synthesize a hybrid molecule that combines tryptamine and naproxen together in order to combine their properties .

Mechanism of Action

Target of Action

N-[2-(1H-indol-3-yl)ethyl]-3-methylbenzamide is a complex compound that may interact with multiple targets. The primary targets are likely to be related to the indole and benzamide components of the molecule. Indole derivatives are known to bind with high affinity to multiple receptors , and benzamide derivatives have been shown to interact with various enzymes and receptors.

Mode of Action

For instance, indole derivatives are known to inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 , which could result in analgesic and anti-inflammatory effects.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given the broad range of biological activities exhibited by indole derivatives . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The compound may affect the arachidonic acid pathway by inhibiting COX enzymes, leading to a decrease in the synthesis of prostaglandins and thromboxanes .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the potential anti-inflammatory effects suggested by the presence of the indole moiety , the compound might reduce inflammation at the cellular level by decreasing the production of pro-inflammatory mediators.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-13-5-4-6-14(11-13)18(21)19-10-9-15-12-20-17-8-3-2-7-16(15)17/h2-8,11-12,20H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVQMHXNUFHXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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